2-溴-1-萘甲醛

描述

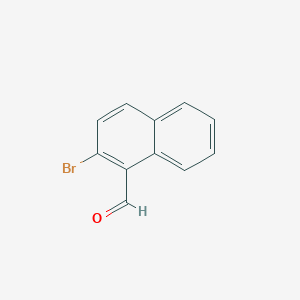

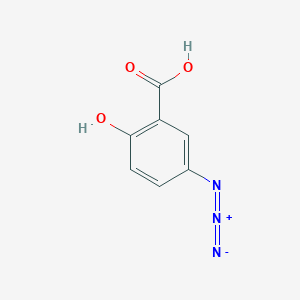

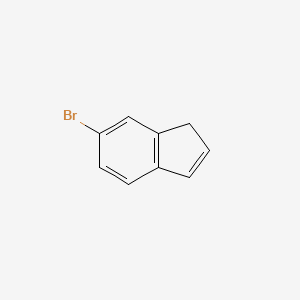

2-Bromo-1-naphthaldehyde is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and an aldehyde group at the second position. This structure allows it to participate in various chemical reactions and makes it a valuable precursor for the synthesis of a wide range of compounds, including sensors in supramolecular chemistry and molecular recognition .

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-1-naphthaldehyde involves several methods. For instance, 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone analogs are synthesized from 2,3-dibromo-1,4-naphthoquinone, demonstrating the reactivity of brominated naphthoquinones as precursors . Additionally, 1-[N-(2-bromophenyl)]naphthaldimine is synthesized and its crystal structure determined, showcasing the potential for creating complex structures from brominated aldehydes . Furthermore, bromodimethylsulfonium bromide is used as a catalyst for the synthesis of 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol, indicating the utility of brominated compounds in multi-component condensation reactions .

Molecular Structure Analysis

The molecular structure of related brominated naphthalene derivatives has been extensively studied. For example, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine reveals an intramolecular hydrogen bond, which influences the stability and conformation of the molecule . Similarly, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone are investigated using single crystal X-ray diffraction, providing insight into the intermolecular interactions and arrangement of these molecules .

Chemical Reactions Analysis

2-Bromo-1-naphthaldehyde and its derivatives are involved in various chemical reactions. For instance, o-Bromobenzaldehydes, which share a similar bromo-aldehyde motif, undergo palladium-catalyzed annulation reactions with carbonyl compounds to produce naphthol and naphthalene derivatives . Additionally, 2-bromobenzaldehydes react with arylhydrazines to form 1-aryl-1H-indazoles, demonstrating the reactivity of the bromo-aldehyde group in the presence of a palladium catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-naphthaldehyde derivatives are influenced by their molecular structure. The presence of the bromine atom and the aldehyde group affects the compound's spectroscopic properties, as seen in the IR, NMR, and UV measurements of 1-[N-(2-bromophenyl)]naphthaldimine . The compound 2-bromo-1-naphthol is used as a chromogen in immunohistochemistry due to its insolubility in aqueous solutions and resistance to light, indicating the practical applications of brominated naphthalene derivatives .

科学研究应用

光酸催化

- 光催化键形成:与2-溴-1-萘甲醛密切相关的2-萘酚衍生物用于有机合成,通过激发态质子转移制备各种化合物。此过程在酸催化的C-C和C-S键形成中至关重要(Strada等人,2019)。

超分子化学

- 荧光传感器构件:相关化合物2-羟基-1-萘甲醛是开发各种荧光化学传感器的一种通用骨架。由于它可以充当氢键供体和受体,因此在识别不同的阳离子和阴离子方面特别有用(Das & Goswami,2017)。

合成中间体

- 6-甲氧基-2-萘甲醛的合成:2-溴-1-萘甲醛可以是6-甲氧基-2-萘甲醛等化合物的合成中间体,其在制药和有机化学中具有应用(郭同通,2007)。

传感器开发

- 激发态分子内质子转移:2-羟基-1-萘甲醛衍生物中不寻常的激发态分子内质子转移(ESIPT)荧光被用于传感器开发。这些系统可用于创建新型传感器、非线性光学材料和生化探针(黄等人,2022)。

催化

- 离子液体催化合成:研究表明,2-溴-1-萘甲醛衍生物可用于离子液体催化的各种化合物合成,提高了产率和反应效率(Zandieh等人,2019)。

安全和危害

2-Bromo-1-naphthaldehyde is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

Aldehydes, in general, are known to react with various biological molecules, including proteins and dna, which could potentially be the targets of this compound .

Mode of Action

2-Bromo-1-naphthaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

生化分析

Biochemical Properties

2-Bromo-1-naphthaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of Hoveyda-Grubbs type metathesis catalysts, which are crucial in cross olefin metathesis reactions . Additionally, 2-Bromo-1-naphthaldehyde is involved in the preparation of novel cercosporamide derivatives, which act as potent selective PPARγ modulators . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of 2-Bromo-1-naphthaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-1-naphthaldehyde promotes the expansion of CD8+ T cells and limits Th1/Th17 cell development, thereby mitigating experimental autoimmune encephalomyelitis . This indicates its potential in modulating immune responses and treating autoimmune diseases.

Molecular Mechanism

At the molecular level, 2-Bromo-1-naphthaldehyde exerts its effects through various mechanisms. It can form oximes and hydrazones by reacting with hydroxylamine and hydrazine, respectively . These reactions are crucial in organic synthesis and biochemical applications. Additionally, 2-Bromo-1-naphthaldehyde’s ability to interact with specific biomolecules and enzymes, such as PPARγ, further elucidates its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-naphthaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-1-naphthaldehyde remains stable under specific storage conditions, such as temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 2-Bromo-1-naphthaldehyde vary with different dosages in animal models. For instance, in an experimental autoimmune encephalomyelitis model, varying doses of 2-Bromo-1-naphthaldehyde were administered to mice, resulting in different levels of CD8+ T cell expansion and Th1/Th17 cell inhibition . Higher doses were associated with more pronounced effects, but potential toxic or adverse effects at high doses need to be carefully monitored.

属性

IUPAC Name |

2-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPTTLNJAQLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466195 | |

| Record name | 2-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269066-75-3 | |

| Record name | 2-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)